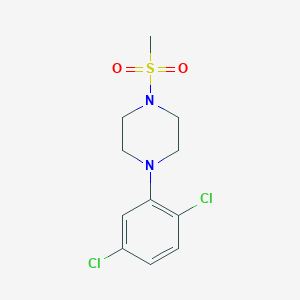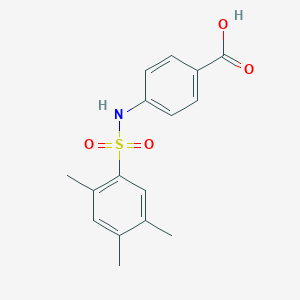
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate, also known as APDS, is a chemical compound that has been studied for its potential use in scientific research. APDS is a sulfonate ester derivative of 2,5-dimethoxybenzene, which is a compound that has been used as a starting material for the synthesis of various drugs and bioactive molecules.
作用機序
The mechanism of action of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate is not fully understood, but it is believed to involve the formation of a non-covalent complex with the target protein. The compound has a high binding affinity for BSA, which suggests that it interacts with specific amino acid residues in the protein. The fluorescent properties of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate allow for the detection of protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations up to 100 μM. The compound has also been shown to be stable in buffer solutions at pH 7.4, which makes it suitable for use in biological assays.
実験室実験の利点と制限
The advantages of using 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate in lab experiments include its high binding affinity for BSA, its fluorescent properties, and its stability in buffer solutions. However, the limitations of using 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate include its limited solubility in water and its potential for non-specific binding to other proteins.
将来の方向性
There are several future directions for research on 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate. One area of interest is the development of new fluorescent probes based on the 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate scaffold. These probes could be used to study a wide range of protein-ligand interactions in vitro and in vivo. Another area of interest is the use of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate as a substrate for the enzymatic synthesis of sulfonated compounds. This could lead to the development of new drugs and bioactive molecules with improved pharmacological properties. Finally, the structural modification of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate could lead to the development of compounds with improved binding affinity and selectivity for specific target proteins.
合成法
The synthesis of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with acetanilide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium acetate to yield 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. The compound has a high binding affinity for bovine serum albumin (BSA), which makes it a useful tool for studying protein-ligand interactions in vitro. 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has also been used as a substrate for the enzymatic synthesis of sulfonated compounds by sulfotransferases, which are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to an acceptor molecule.
特性
製品名 |
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate |
|---|---|
分子式 |
C16H17NO6S |
分子量 |
351.4 g/mol |
IUPAC名 |
(2-acetamidophenyl) 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C16H17NO6S/c1-11(18)17-13-6-4-5-7-14(13)23-24(19,20)16-10-12(21-2)8-9-15(16)22-3/h4-10H,1-3H3,(H,17,18) |
InChIキー |
HEHRQEFGLGHUBO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
正規SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)



![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)




![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)